1-(Bromomethyl)-3-(methylsulfanyl)benzene
Overview
Description
1-(Bromomethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group at the first position and a methylthio group at the third position
Scientific Research Applications
1-(Bromomethyl)-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Benzene, 1-(bromomethyl)-3-(methylthio)-, like other benzene derivatives, primarily targets the hematopoietic system, which is responsible for the production of blood cells . This system plays a crucial role in maintaining the body’s immune response and oxygen transport.
Mode of Action
It is known that benzene and its derivatives can cause cellular damage by forming reactive metabolites that bind to cellular macromolecules, leading to cellular dysfunction .
Biochemical Pathways
Benzene and its derivatives are known to interfere with the normal functioning of the hematopoietic system, potentially leading to disorders such as leukemia .
Pharmacokinetics
Benzene is known to be highly volatile and is primarily absorbed through inhalation . Its distribution, metabolism, and excretion in the body would be expected to follow similar patterns.
Result of Action
Exposure to Benzene, 1-(bromomethyl)-3-(methylthio)- can lead to a range of acute and long-term adverse health effects. These include hematological effects such as anemia and leukopenia, and an increased risk of developing blood cancers such as leukemia .
Action Environment
The action of Benzene, 1-(bromomethyl)-3-(methylthio)- can be influenced by various environmental factors. For instance, its volatility means that it can easily become airborne, increasing the risk of inhalation exposure. Furthermore, its presence in various consumer and industrial products can lead to widespread environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(methylsulfanyl)benzene typically involves the bromination of a methylthio-substituted benzene derivative. One common method is the bromination of 3-(methylthio)toluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 3-(methylthio)toluene.
Properties
IUPAC Name |
1-(bromomethyl)-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNTFIGUJDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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